molecular formula C22H31N3O6 B3998685 Ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate

Ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B3998685
M. Wt: 433.5 g/mol
InChI Key: VIZBEWZVOMBUCW-UHFFFAOYSA-N
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Description

Ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the piperidine and piperazine intermediates, followed by their coupling with the 3,5-dimethoxybenzoyl moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the structure or remove specific functional groups.

    Substitution: This allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more complex molecule with additional functional groups, while reduction could simplify the structure.

Scientific Research Applications

Ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various conditions, although this requires further research.

    Industry: It can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various pathways within cells, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(3,5-dimethoxybenzoyl)-1-piperazinecarboxylate
  • Ethyl 6-methoxy-3-methylindole-2-carboxylate

Uniqueness

Ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate is unique due to its specific combination of functional groups and ring systems

Properties

IUPAC Name

ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O6/c1-4-31-22(28)25-11-9-24(10-12-25)20(26)16-5-7-23(8-6-16)21(27)17-13-18(29-2)15-19(14-17)30-3/h13-16H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZBEWZVOMBUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate
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Ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate
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Ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate
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Ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate
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Ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate
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Ethyl 4-[1-(3,5-dimethoxybenzoyl)piperidine-4-carbonyl]piperazine-1-carboxylate

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